Boc-L-Tyrosinol

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Boc-L-Tyrosinol (CAS 83345-46-4) is a chiral N-Boc-protected amino alcohol essential for Boc/benzyl SPPS and sequential bioconjugation. Unlike Cbz-L-tyrosinol, its Boc group enables orthogonal acidolysis without affecting hydrogenolytically cleavable protections. The free phenolic -OH and primary alcohol enable selective derivatization, avoiding competing nucleophilic reactions seen with unprotected L-tyrosinol. Ideal for opioid peptidomimetics, chiral pool intermediates, and targeted therapy linkers. Specify your synthetic sequence for correct protecting group orthogonality.

Molecular Formula C14H21NO4
Molecular Weight 267.32 g/mol
CAS No. 83345-46-4
Cat. No. B3430411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Tyrosinol
CAS83345-46-4
Molecular FormulaC14H21NO4
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO
InChIInChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1
InChIKeyKMVXZPOLHFZPKW-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-Tyrosinol (CAS 83345-46-4): Procurement Specifications and Compound Class Overview


Boc-L-Tyrosinol (tert-butyl [(S)-2-hydroxy-1-(4-hydroxybenzyl)ethyl]carbamate) is an N-Boc-protected L-tyrosinol derivative classified as an amino alcohol building block. It possesses the molecular formula C14H21NO4 with a molecular weight of 267.33 g/mol and appears as a white crystalline solid with a reported melting point range of 115–122 °C . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, a free phenolic hydroxyl group, and a primary alcohol derived from the carboxylic acid reduction of L-tyrosine . Commercial specifications typically report purity ≥ 99% by HPLC and optical rotation [α]D20 = -27 ± 2° (c=1, EtOH), with alternative measurements reporting [α]D20 = -24° (c=1, chloroform) .

Boc-L-Tyrosinol Procurement Rationale: Why Alternative Protecting Groups or Unprotected Analogs Cannot Be Simply Substituted


Generic substitution of Boc-L-tyrosinol with alternative protected tyrosinol derivatives or unprotected L-tyrosinol is not scientifically equivalent due to orthogonal protecting group requirements in multi-step syntheses and divergent reactivity profiles. The Boc group demonstrates differential acid lability compared to the Cbz (benzyloxycarbonyl) protecting group, enabling orthogonal deprotection strategies: when both Boc and Cbz are present in the same molecule, catalytic hydrogenolysis selectively removes Cbz while leaving Boc intact, whereas acidolysis removes Boc without affecting Cbz [1]. Furthermore, unprotected L-tyrosinol presents competing nucleophilic sites at both the amino and primary alcohol functionalities, leading to uncontrolled side reactions during peptide coupling or bioconjugation workflows. The procurement decision between Boc-L-tyrosinol and alternatives such as Cbz-L-tyrosinol, Fmoc-L-tyrosinol, or O-protected variants is therefore dictated by the specific synthetic sequence requirements rather than arbitrary preference.

Boc-L-Tyrosinol Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Selection


Boc vs. Cbz Orthogonal Deprotection Selectivity in Dual-Protection Synthetic Strategies

Boc-L-tyrosinol provides orthogonal deprotection selectivity relative to Cbz-protected analogs, enabling sequential unmasking of amino functionalities without cross-reactivity. When Boc and Cbz protecting groups coexist in a synthetic intermediate, catalytic hydrogenolysis conditions quantitatively remove the Cbz group while leaving the Boc group intact; conversely, acidolytic conditions (e.g., TFA or HCl/dioxane) cleave Boc without affecting Cbz [1]. This orthogonal pairing is not achievable with Fmoc-protected analogs, which are base-labile and thus incompatible with certain coupling conditions used in Boc-strategy solid-phase peptide synthesis [1].

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Chiral Fidelity and Optical Purity Specifications for Stereochemically Demanding Applications

Boc-L-tyrosinol is commercially available with verified enantiomeric purity as quantified by specific optical rotation measurements. The (S)-enantiomer exhibits [α]D20 = -27 ± 2° (c=1, EtOH) per ChemImpex specifications , with alternative measurements reporting [α]D20 = -24° (c=1, chloroform) per Sigma-Aldrich . The racemic Boc-DL-tyrosinol (CAS 282100-80-5) is also commercially available as a distinct product [1], confirming that procurement of the L-enantiomer is a deliberate selection based on stereochemical requirements rather than default availability.

Chiral Synthesis Enantiomeric Purity Quality Control

Role as Stereodefined Building Block in Kappa Opioid Receptor Antagonist Synthesis

Boc-protected tyrosinol derivatives serve as essential chiral building blocks for constructing opioid peptidomimetics with defined stereochemistry at the N-terminal residue. Studies on Boc-2′,6′-dimethyl-L-tyrosine and related derivatives demonstrate that the unnatural amino acid configuration at this position is critical for opioid receptor subtype selectivity and potency [1]. Specifically, opioid ligands incorporating 2′,6′-dimethyl-L-tyrosine at the N-terminus display superior potency at mu (MOR), delta (DOR), and kappa (KOR) opioid receptor subtypes compared to ligands lacking this stereodefined modification [2]. The Boc-protected tyrosinol scaffold provides the requisite chiral center and protecting group compatibility for microwave-assisted Negishi coupling and subsequent solid-phase incorporation into peptidomimetic sequences [1].

Opioid Pharmacology Peptidomimetics Medicinal Chemistry

Boc-Protected Amino Alcohol Stability Profile Relative to Cbz Analogs Under Nucleophilic Substitution Conditions

Comparative stability studies on Boc- vs. Cbz-protected amino alcohol derivatives reveal divergent thermal and chemical stability profiles that directly impact synthetic route design. Research on L-prolinol derivatives, which are structurally analogous amino alcohols, demonstrates that Boc-protected amino alcohols exhibit thermal instability when the hydroxyl group is converted to a good leaving group: intramolecular cyclization occurs at 67 °C to form γ-butyrolactone [1]. In contrast, Cbz-protected analogs maintain stability under these conditions, requiring temperatures of 140 °C with triethylamine to induce similar cyclization [1]. This class-level inference establishes that Boc-protected amino alcohols like Boc-L-tyrosinol are suitable for sequences where the alcohol remains unprotected or is derivatized with non-leaving group functionality, but are contraindicated for routes involving sulfonate ester or halide activation of the primary alcohol.

Protecting Group Stability Synthetic Intermediate Process Chemistry

Boc-L-Tyrosinol High-Value Application Scenarios: Evidence-Backed Use Cases for Procurement Decision-Making


Boc-Strategy Solid-Phase Peptide Synthesis Requiring Orthogonal Amine Protection

Boc-L-tyrosinol is optimally deployed in solid-phase peptide synthesis (SPPS) utilizing Boc/benzyl protection strategy, where its acid-labile Boc group enables on-resin N-terminal deprotection with TFA or HCl/dioxane while maintaining compatibility with HF-labile or hydrogenolytically cleavable side-chain and linker protections. The orthogonal relationship between Boc and Cbz groups allows sequential deprotection when both are present in complex peptide sequences . This scenario leverages the compound's fundamental orthogonality evidence from Section 3 and applies specifically to synthetic routes where Fmoc chemistry is incompatible due to base-sensitivity of other functional groups or where C-terminal alcohol retention is required for subsequent conjugation.

Synthesis of Stereochemically Defined Opioid Peptidomimetics Targeting Kappa Receptors

Boc-L-tyrosinol and its derivatives serve as chiral N-terminal building blocks for constructing opioid peptidomimetics with enhanced receptor subtype selectivity. As established in Section 3, ligands incorporating stereodefined 2′,6′-dimethyl-L-tyrosine residues at the N-terminus exhibit superior potency at mu, delta, and kappa opioid receptors . The Boc-protected amino alcohol scaffold provides the requisite chirality and protecting group compatibility for microwave-assisted Negishi coupling conditions used to install sterically hindered aromatic side chains, enabling expedient synthesis of unnatural tyrosine derivatives that would be inaccessible using unprotected or racemic starting materials.

Bioconjugation and Targeted Therapy Linker Synthesis Exploiting Orthogonal Amine-Alcohol Functionality

Boc-L-tyrosinol provides a bifunctional scaffold with orthogonal amine (Boc-protected) and primary alcohol functionalities, enabling sequential derivatization strategies for bioconjugation applications. As cited in supplier documentation, the compound is employed in linking biomolecules such as proteins and antibodies to therapeutic agents in targeted therapy development . The Boc group preserves amine nucleophilicity until acidic deprotection, while the free primary alcohol remains available for immediate esterification, etherification, or activation with orthogonal protecting groups. This scenario is validated by the compound's established orthogonal protection chemistry and is contra-indicated where alcohol activation to a leaving group is required, per the stability evidence presented in Section 3.

Unnatural Amino Acid Synthesis via Tyrosine-Derived Chiral Pool Intermediates

Boc-L-tyrosinol functions as a chiral pool intermediate for the synthesis of unnatural tyrosine derivatives used in enzymatic inhibitor design and protein engineering studies. The compound's synthesis from L-tyrosine preserves the natural (S)-configuration while providing a reduced C-terminal alcohol that can be re-oxidized, homologated, or converted to alternative functionalities . This application draws on the chiral purity evidence from Section 3, as retention of stereochemical integrity throughout downstream transformations is essential for producing enantiopure unnatural amino acids for incorporation into peptide binding sequences or radical enzyme studies where precise spatial orientation dictates catalytic activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-L-Tyrosinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.